molecular formula C22H25N3O3S B2390953 4-(2,3-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 372497-96-6

4-(2,3-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2390953
CAS No.: 372497-96-6
M. Wt: 411.52
InChI Key: FVZRRWDXRYOQNW-UHFFFAOYSA-N
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Description

4-(2,3-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a structurally complex dihydropyrimidine (DHPM) derivative, a class of compounds renowned for their diverse pharmacological profiles. This specific analog is of significant interest in medicinal chemistry and drug discovery research, particularly as a potential scaffold for developing enzyme inhibitors. The core dihydropyrimidinone-thione structure is a known privileged scaffold in medicinal chemistry, often associated with binding to various enzyme active sites. Researchers are investigating this compound for its potential as a kinase inhibitor or modulator of other ATP-binding proteins, given the similarity of the DHPM core to other heterocyclic kinase inhibitor pharmacophores (source) . The strategic substitution with a 2,3-dimethoxyphenyl group at the 4-position and a 2,3-dimethylphenyl group via a carboxamide linkage at the 5-position suggests designed selectivity and enhanced binding affinity for specific biological targets. These structural features are frequently employed to engage in hydrophobic interactions and hydrogen bonding within enzyme pockets. Current research applications are focused on screening this molecule in high-throughput assays to identify its primary cellular targets and to evaluate its efficacy in models of oncology and inflammatory diseases. Its primary research value lies in its utility as a chemical probe to elucidate novel biological pathways and as a lead compound for the synthesis of more potent and selective therapeutic agents.

Properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-12-8-6-10-16(13(12)2)24-21(26)18-14(3)23-22(29)25-19(18)15-9-7-11-17(27-4)20(15)28-5/h6-11,19H,1-5H3,(H,24,26)(H2,23,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZRRWDXRYOQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C(=CC=C3)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include various amines, aldehydes, and thiourea derivatives under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in large-scale research and potential pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

4-(2,3-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

    Industry: Its unique chemical properties may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can exert its effects through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Key structural analogs differ in substituents on the phenyl rings and functional groups, influencing electronic properties and bioactivity:

Compound Name Substituents (Position 4/N) Functional Group (Position 2/5) Key Properties Biological Activity (if reported) Reference
Target Compound 4: 2,3-dimethoxyphenyl; N: 2,3-dimethylphenyl 2-thioxo; 5-carboxamide High lipophilicity, H-bonding potential N/A (inferred from analogs) N/A
N-(2,3-Dimethylphenyl)-4-(4-methylphenyl)-... 4: 4-methylphenyl 2-thioxo; 5-carboxamide Moderate electron-donating effects N/A
Methyl 4-(thiophen-3-yl)-... 4: thiophen-3-yl 2-oxo; 5-carboxylate Enhanced π-π stacking (thiophene) IC₅₀: 345.4 ± 0.5 nM (Thymidine Phosphorylase)
Ethyl 4-(2,5-dimethoxyphenyl)-... 4: 2,5-dimethoxyphenyl 2-thioxo; 5-carboxylate Increased solubility (ester group) Anti-HAV activity (qualitative)
N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-... 4: 3-nitrophenyl; N: 5-chloro-2-methoxyphenyl 2-thioxo; 5-carboxamide High polarity (NO₂/Cl) N/A

Functional Group Impact

  • Thioxo (C=S) vs.
  • Carboxamide vs. Carboxylate : Carboxamides resist esterase-mediated hydrolysis, improving metabolic stability over esters .

Electronic Effects of Substituents

  • Electron-donating groups (e.g., methoxy, methyl) : Increase electron density on the pyrimidine ring, favoring interactions with hydrophobic enzyme pockets .
  • Electron-withdrawing groups (e.g., nitro, cyano): Enhance polarity and reactivity but may reduce cell permeability .

Biological Activity

The compound 4-(2,3-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family known for its diverse biological activities. This article reviews its biological significance, particularly in antimicrobial and anticancer properties, based on various studies.

  • Molecular Formula : C22H25N3O3S
  • Molecular Weight : 411.52 g/mol
  • CAS Number : 374542-20-8

Antimicrobial Activity

Pyrimidine derivatives have been documented to exhibit significant antimicrobial properties. The compound under review has been associated with various studies demonstrating its effectiveness against a range of pathogens.

  • Mechanism of Action :
    • The presence of the thioxo group in the structure is crucial for its antimicrobial activity. It enhances the compound's ability to disrupt microbial cell walls and interfere with metabolic processes.
  • Case Studies :
    • A study by Nagaraj and Reddy (2008) highlighted that similar pyrimidine derivatives showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as fungi like Candida albicans .
    • In vitro tests indicated that compounds with methoxy groups at specific positions demonstrated enhanced antibacterial activity .

Anticancer Activity

The anticancer potential of tetrahydropyrimidine derivatives has been explored extensively.

  • Cell Line Studies :
    • Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including HeLa and HepG2 cells. These compounds were found to induce apoptosis and inhibit cell proliferation .
    • The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl rings significantly influence their anticancer efficacy .
  • Inhibition of Tumor Growth :
    • A recent study showed that related compounds effectively inhibited tumor growth in animal models, suggesting potential for development into therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Impact on Activity
Thioxo groupEssential for antimicrobial action
Dimethoxy substituentsEnhances solubility and bioavailability
Methyl groupsInfluence on interaction with biological targets

Q & A

Basic: What are the standard synthetic routes for preparing this tetrahydropyrimidine derivative, and what key reaction conditions influence yield?

The compound is synthesized via multi-step reactions, typically involving condensation and cyclization processes to form the pyrimidine core. Key precursors include substituted phenylamines and carboxamide intermediates. Reaction conditions such as solvent polarity (e.g., dimethylformamide or dichloromethane), temperature control (60–100°C), and catalyst use (e.g., p-toluenesulfonic acid) critically impact yield and purity. For example, cyclization steps require anhydrous conditions to prevent hydrolysis of intermediates .

Advanced: How can reaction parameters be optimized to enhance purity during cyclization?

Optimization involves DoE (Design of Experiments) to evaluate interactions between variables:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of aromatic intermediates but may increase side reactions.
  • Temperature gradients : Gradual heating (ramp from 25°C to 80°C) minimizes decomposition of thioxo groups.
  • Catalyst loading : Reduced catalyst concentrations (0.5–1.0 mol%) lower byproduct formation while maintaining reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended .

Basic: Which spectroscopic techniques are essential for confirming structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy and methyl groups on phenyl rings) and the tetrahydropyrimidine backbone. Aromatic protons appear at δ 6.8–7.5 ppm, while the thioxo group (C=S) resonates near δ 170–180 ppm in 13^{13}C NMR .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 463.18) and fragmentation patterns .
  • X-ray Crystallography : Resolves conformational details, such as chair vs. boat configurations of the tetrahydropyrimidine ring .

Advanced: What computational methods model the compound’s interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Predicts binding affinities to enzymes (e.g., bacterial dihydrofolate reductase) by analyzing hydrogen bonds between the carboxamide group and active-site residues .
  • MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories, focusing on RMSD values (<2.0 Å indicates stable binding) .
  • QSAR Studies : Correlates substituent electronegativity (e.g., methoxy vs. methyl groups) with antimicrobial activity (IC50_{50} values) .

Basic: What in vitro assays are recommended for initial assessment of antimicrobial activity?

  • Broth Microdilution (CLSI guidelines) : Determines MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains. Testing at pH 7.4 and 37°C mimics physiological conditions .
  • Time-Kill Assays : Evaluates bactericidal effects over 24 hours, with aliquots plated on agar for colony counts .

Advanced: How do structural modifications at the 2-thioxo position affect pharmacokinetics?

  • Thioxo to Oxo Substitution : Reduces metabolic stability (t1/2_{1/2} decreases from 8.2 to 3.1 h in rat liver microsomes) due to increased susceptibility to CYP450 oxidation .
  • Alkylthio Derivatives : Introducing methylthio groups enhances lipophilicity (logP increases from 2.8 to 3.5), improving blood-brain barrier penetration but raising hepatotoxicity risks .
  • Bioisosteric Replacement : Replacing sulfur with selenium improves antibacterial potency (MIC drops from 32 µg/mL to 8 µg/mL) but requires toxicity screening .

Basic: What strategies mitigate data contradictions in biological activity studies?

  • Strain-Specific Variability : Use standardized bacterial strains (e.g., ATCC controls) and replicate assays (n ≥ 3) to address discrepancies in MIC values .
  • Solubility Adjustments : Employ co-solvents (e.g., DMSO ≤1% v/v) to ensure compound dissolution without cytotoxicity .

Advanced: How is crystallographic data used to resolve conformational ambiguities?

  • Torsion Angle Analysis : X-ray structures reveal dihedral angles between the dimethoxyphenyl and tetrahydropyrimidine rings (e.g., 15–25°), indicating a non-planar conformation that influences receptor binding .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., S···H contacts ≥12%) to explain packing efficiency and stability in solid-state forms .

Basic: What are the stability considerations for long-term storage?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thioxo group.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide moiety .

Advanced: How can metabolomic studies identify key degradation pathways?

  • LC-MS/MS Metabolite Profiling : Detects oxidative metabolites (e.g., sulfoxide derivatives) in hepatic microsomal incubations.
  • Stable Isotope Labeling : Tracks 13^{13}C-labeled compounds in urine/fecal samples to map excretion routes .

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